molecular formula C12H13ClO B8439985 6-(4-Chlorophenyl)hex-5-yn-1-ol

6-(4-Chlorophenyl)hex-5-yn-1-ol

Cat. No.: B8439985
M. Wt: 208.68 g/mol
InChI Key: YICDSXMBUCNLOG-UHFFFAOYSA-N
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Description

6-(4-Chlorophenyl)hex-5-yn-1-ol is a chemical compound of interest in organic synthesis and medicinal chemistry research. It features a chlorophenyl group linked by an alkynyl spacer to a terminal alcohol, a structure that makes it a potential intermediate for the synthesis of more complex molecules . While a closely related compound, 6-(4-Chlorophenyl)hex-5-en-1-ol, is listed in public databases, specific pharmacological, toxicological, and clinical data for this compound are not currently available . Researchers value this compound primarily as a building block. The terminal alkyne and hydroxyl groups offer versatile sites for further chemical modification through reactions such as Sonogashira coupling, click chemistry, and esterification . This allows for the creation of libraries of compounds for screening in various biochemical assays. The chlorophenyl moiety is a common pharmacophore found in molecules that exhibit biological activity, suggesting potential applications in the development of novel therapeutic agents . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C12H13ClO

Molecular Weight

208.68 g/mol

IUPAC Name

6-(4-chlorophenyl)hex-5-yn-1-ol

InChI

InChI=1S/C12H13ClO/c13-12-8-6-11(7-9-12)5-3-1-2-4-10-14/h6-9,14H,1-2,4,10H2

InChI Key

YICDSXMBUCNLOG-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#CCCCCO)Cl

Origin of Product

United States

Comparison with Similar Compounds

Research Implications and Gaps

Synthetic Challenges : The free hydroxyl group in this compound may hinder regioselective annulations, necessitating protective group strategies .

Hazard Data : Toxicity profiles for this compound remain uncharacterized; extrapolation from analogs suggests moderate risks .

Applications: Potential in medicinal chemistry (e.g., as a DHFR inhibitor precursor) warrants further study .

Preparation Methods

Standard Protocol

The Sonogashira reaction between 4-chlorophenyl halides (bromide or iodide) and pent-4-yn-1-ol is the most direct route. Key steps include:

  • Catalytic System : PdCl₂(PPh₃)₂ (5 mol%) and CuI (10 mol%) in a 1:2 Pd:Cu ratio.

  • Solvent/Base : Triethylamine (TEA) or diisopropylamine (DIPA) in tetrahydrofuran (THF).

  • Conditions : Reflux at 80–100°C under inert atmosphere (N₂ or Ar) for 12–24 hours.

Example Procedure :

  • Combine 4-chlorophenyl bromide (2.0 mmol), PdCl₂(PPh₃)₂ (0.1 mmol), CuI (0.2 mmol), and TEA (7 mL) in THF (7 mL).

  • Add pent-4-yn-1-ol (2.4 mmol) and reflux for 3 hours.

  • Filter through Celite, concentrate, and purify via silica gel chromatography (hexanes/EtOAc = 3:1).

Yield : 70–85%.

Green Solvent Adaptation

Replacing toxic solvents like DMF with N-hydroxyethylpyrrolidone (HEP) improves sustainability without compromising efficiency.

  • Catalyst : Pd(DPPF)Cl₂ (3 mol%) under copper-free conditions.

  • Conditions : 60°C for 3 hours in HEP, achieving >95% conversion.

Photo-Induced Copper-Catalyzed Alkynylation

Methodology

A copper(I)-mediated approach under visible light enables room-temperature synthesis:

  • Catalytic System : CuI (15 mol%) and ligand L1 (15 mol%).

  • Solvent/Base : Acetonitrile with K₂CO₃ (3.0 equiv).

  • Light Source : Blue LEDs (450–470 nm) for 32 hours.

Key Advantages :

  • Avoids palladium, reducing costs.

  • Tolerates moisture and oxygen.

Yield : 60–75%.

Sequential Alkyne Elongation and Functionalization

Stepwise Synthesis

For substrates sensitive to direct coupling, a two-step strategy is employed:

  • Alkyne Formation : Couple 4-chlorophenylacetylene with 5-bromo-1-pentanol using Pd/Cu catalysts.

  • Deprotection : Remove silyl or acetyl protecting groups (e.g., TBAF in THF).

Example :

  • React 4-chlorophenylacetylene (1.5 equiv) with 5-bromo-1-pentanol (1.0 equiv) using PdCl₂(PPh₃)₂ (5 mol%) and CuI (10 mol%) in DIPA.

  • Stir at 50°C for 24 hours, then treat with TBAF to deprotect the alcohol.

Yield : 65–78%.

Iron Tricarbonyl-Mediated Cyclization

Niche Application

Though less common, iron complexes facilitate alkyne cyclization for polycyclic intermediates:

  • Catalyst : Fe(CO)₅ in toluene at 130°C.

  • Substrate : Preformed 1,8-bis(4-chlorophenyl)octa-1,7-diyne.

Yield : <50% due to competing side reactions.

Comparative Analysis of Methods

Method Catalyst Conditions Yield Key Advantage
Sonogashira (Standard)Pd/CuReflux, 12–24 h70–85%High reliability
Sonogashira (Green)Pd(DPPF)Cl₂60°C, 3 h in HEP>95%Environmentally friendly
Copper/Photo-InducedCuI/L1RT, 32 h, blue LEDs60–75%Cost-effective, mild conditions
Sequential ElongationPd/Cu + TBAF50°C, 24 h65–78%Suitable for sensitive substrates
Iron CyclizationFe(CO)₅130°C, 12 h<50%Forms complex architectures

Mechanistic Insights

Sonogashira Reaction Pathway:

  • Oxidative addition of aryl halide to Pd(0).

  • Transmetallation with copper-acetylide.

  • Reductive elimination to form C–C bond.

Copper-Catalyzed Photo Reaction:

  • Light excites Cu(I) to Cu(I)*, facilitating oxidative alkyne coupling.

  • Base abstracts protons to regenerate active species.

Challenges and Optimization Strategies

  • Alkyne Homocoupling : Minimized by using excess aryl halide (1.5–2.0 equiv).

  • Alcohol Protection : TBS or acetyl groups prevent oxidation during coupling.

  • Purification : Silica gel chromatography (hexanes/EtOAc) effectively isolates the product .

Q & A

Basic: What synthetic methodologies are employed to prepare 6-(4-Chlorophenyl)hex-5-yn-1-ol?

Methodological Answer:
Synthesis typically involves organometallic coupling reactions. For example, alkyne intermediates are generated via Sonogashira coupling between 4-chlorophenyl halides and terminal alkynes. Protection of the hydroxyl group (e.g., using silyl ethers like TMSCl) prevents unwanted side reactions during alkynylation. Subsequent deprotection yields the target alcohol. Reaction conditions (e.g., THF as solvent, controlled temperature) and stoichiometric ratios of reagents like butyllithium and chlorotrimethylsilane are critical for optimizing yield .

Basic: How is this compound characterized structurally and chemically?

Methodological Answer:
Characterization relies on:

  • Nuclear Magnetic Resonance (NMR): 1^1H and 13^13C NMR identify functional groups (e.g., alkyne protons at δ 1.8–2.5 ppm, aromatic protons from the chlorophenyl group).
  • Infrared (IR) Spectroscopy: Confirms the presence of -OH (~3200–3600 cm1^{-1}) and alkyne C≡C (~2100–2260 cm1^{-1}).
  • Mass Spectrometry (MS): High-resolution MS (exact mass 220.0463 Da) verifies molecular formula and isotopic patterns .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:
Based on analogs (e.g., 6-(4-methoxyphenyl)hex-5-yn-1-ol):

  • Personal Protective Equipment (PPE): Nitrile gloves, lab coats, and safety goggles.
  • Respiratory Protection: Use NIOSH-certified respirators (e.g., P95) if aerosolization occurs.
  • First Aid: For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes. Store in a cool, ventilated area away from oxidizers .

Advanced: How does this compound interact with nicotinic acetylcholine receptors (nAChRs)?

Methodological Answer:
The compound acts as a partial agonist/antagonist at α4β2 nAChRs. Experimental approaches include:

  • Radioligand Binding Assays: Compete with 3^3H-epibatidine to measure affinity (Ki_i values).
  • Electrophysiology: Oocyte voltage-clamp studies quantify EC50_{50} and efficacy (% ACh response).
  • Molecular Docking: Models predict interactions with receptor residues (e.g., Tyr126 in β2 subunits). Structural analogs like Sazetidine-A show subtype selectivity, suggesting the chlorophenyl group enhances receptor desensitization .

Advanced: What challenges arise in crystallizing this compound for X-ray diffraction?

Methodological Answer:
Crystallization challenges include:

  • Hydrogen Bonding: The hydroxyl group forms strong O-H∙∙∙O/N bonds, but the alkyne’s linear geometry disrupts packing.
  • Polymorphism: Solvent choice (e.g., EtOH vs. DCM) influences crystal lattice formation.
  • Data Refinement: Use SHELXL for small-molecule refinement. Twinning or disorder requires iterative cycles of least-squares minimization and Fourier analysis .

Advanced: How do structural modifications (e.g., halogen substitution) affect the compound’s bioactivity?

Methodological Answer:
Structure-Activity Relationship (SAR) Studies:

  • Chlorine Position: 4-Chlorophenyl enhances lipophilicity (logP) and receptor binding vs. para-substituted analogs.
  • Alkyne vs. Alkene: Replacing the alkyne with an alkene reduces metabolic stability but increases solubility.
  • Hydroxyl Group: Methylation (-OH → -OMe) abolishes hydrogen-bonding capacity, reducing affinity by ~50% .

Advanced: What analytical strategies resolve enantiomers of this compound?

Methodological Answer:

  • Chiral Chromatography: Use columns with cellulose tris(3,5-dimethylphenylcarbamate) and hexane/isopropanol mobile phases.
  • Circular Dichroism (CD): Compare Cotton effects at 220–250 nm to assign absolute configuration.
  • Enzymatic Resolution: Lipases (e.g., Candida antarctica) selectively esterify one enantiomer .

Advanced: How does this compound influence neurotransmitter release in synaptic models?

Methodological Answer:

  • Microdialysis: Measure dopamine/acetylcholine release in striatal slices upon compound perfusion.
  • Calcium Imaging: Fluorescent dyes (e.g., Fluo-4) track Ca2+^{2+} influx in presynaptic terminals.
  • Knockout Models: α4β2 nAChR-null mice show abolished responses, confirming target specificity .

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